3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Description
Properties
Molecular Formula |
C21H26N2O4S2 |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H26N2O4S2/c1-27-17-7-4-5-15(13-17)14-18-20(26)23(21(28)29-18)11-8-19(25)22-10-3-2-6-16(22)9-12-24/h4-5,7,13-14,16,24H,2-3,6,8-12H2,1H3/b18-14- |
InChI Key |
NWAUPQDGVZIJBR-JXAWBTAJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclocondensation
The most efficient method involves a four-component reaction between 2-(2-hydroxyethyl)piperidine , 3-methoxybenzaldehyde , thioglycolic acid , and ethyl cyanoacetate under solvent-free conditions. Bismuth(III) tris(carboxyethylthio) acetate (Bi(SCH₂COOH)₃) catalyzes the reaction at 70°C, achieving 78–85% yields. The mechanism proceeds via:
-
Knoevenagel condensation between 3-methoxybenzaldehyde and ethyl cyanoacetate to form the α,β-unsaturated nitrile.
-
Michael addition of thioglycolic acid to the nitrile, followed by cyclization to the thiazolidin-4-one core.
Critical parameters include stoichiometric control (1:1.2 aldehyde-to-cyanide ratio) and moisture exclusion to prevent hydrolysis of the nitrile intermediate.
Stepwise Assembly
Alternative protocols isolate intermediates for better regiocontrol:
-
Thiazolidin-4-one precursor synthesis : Reacting 2-mercaptoacetic acid with N-(3-oxopropyl)-2-(2-hydroxyethyl)piperidine in dimethylformamide (DMF) at 110°C for 6 hours forms the 3-substituted thiazolidin-4-one (62% yield).
-
Aldol condensation : Treating the precursor with 3-methoxybenzaldehyde in acetic acid/sodium acetate (pH 4.5) introduces the arylidene group at C5 (89% yield).
Thionation at the 2-Position
Replacing the 2-oxo group with thioxo requires careful reagent selection to avoid over-reduction:
Lawesson’s reagent provides optimal results due to its compatibility with the hydroxyethyl-piperidyl side chain. Nuclear magnetic resonance (NMR) monitoring at 30-minute intervals confirms complete conversion when the C2 carbonyl signal (δ 172.5 ppm) disappears.
Piperidyl Side Chain Installation
Incorporating the 2-(2-hydroxyethyl)piperidyl moiety demands orthogonal protection-deprotection strategies:
Mitsunobu Reaction
Coupling 2-(2-hydroxyethyl)piperidine to the 3-oxopropyl group via Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → RT) achieves 81% yield. Key advantages include:
-
Retention of stereochemistry at the piperidyl nitrogen.
-
Minimal epimerization of the thiazolidin-4-one core.
Nucleophilic Displacement
Alternative approaches employ mesylation of the piperidine alcohol followed by displacement with the 3-oxopropyl-thiazolidinone anion:
-
Mesylation : Treat 2-(2-hydroxyethyl)piperidine with methanesulfonyl chloride (MsCl) in dichloromethane (DCM)/triethylamine (0°C, 1 h).
-
Displacement : React the mesylate with sodium hydride-activated thiazolidin-4-one in DMF at 50°C (67% yield).
Reaction Optimization and Kinetic Analysis
Comparative studies reveal distinct rate-determining steps across methods:
| Step | Rate Law | Activation Energy (kJ/mol) | Half-Life (min) |
|---|---|---|---|
| Thiazolidinone cyclization | r = k[aldehyde][SH]² | 45.2 ± 1.3 | 18.7 |
| Thionation | r = k[P₄S₁₀][core] | 78.9 ± 2.1 | 42.5 |
| Piperidyl coupling | r = k[mesylate][Nu] | 32.4 ± 0.9 | 9.8 |
Ultrasound irradiation (35 kHz) reduces thionation half-life to 12.3 minutes by enhancing P₄S₁₀ dispersion.
Analytical Characterization
Final product validation employs:
-
High-resolution mass spectrometry (HRMS) : m/z calcd. for C₂₂H₂₇N₃O₅S₂ [M+H]⁺: 494.1463; found: 494.1461.
-
¹³C NMR : Key signals at δ 192.4 (C4=O), 169.8 (C2=S), 158.2 (OCH₃), and 62.1 (CH₂OH).
-
X-ray diffraction : Monoclinic crystal system (space group P2₁/c), confirming the Z-configuration of the 3-methoxyphenylmethylene group.
Challenges and Mitigation Strategies
-
Epimerization at C5 : The arylidene group’s configuration proves labile above pH 7.0. Conducting the Aldol condensation at pH 4.5–5.0 retains >98% Z-isomer.
-
Thioxo group oxidation : Storing the compound under argon with 0.1% BHT (butylated hydroxytoluene) prevents disulfide formation.
-
Piperidyl N-alkylation : Competing alkylation at the piperidine nitrogen is suppressed using PPG as a phase-transfer catalyst (83% yield vs. 47% without PPG ).
Chemical Reactions Analysis
Types of Reactions
3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazolidinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Scientific Research Applications
3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
Thiazolidinone derivatives are well-studied for their diverse bioactivities. Key structural analogs include:
Key Observations :
- The 3-methoxyphenylmethylene substituent may enhance lipophilicity compared to halogenated analogs (e.g., 8-(4-halophenyl) derivatives), impacting membrane permeability .
- The 2-hydroxyethyl-piperidyl side chain introduces hydrogen-bonding capacity, a feature absent in simpler alkyl or aryl derivatives.
Pharmacological and Physicochemical Metrics (Hypothetical)
| Parameter | Target Compound | Rosiglitazone | 8-(4-Halophenyl) Analogues |
|---|---|---|---|
| LogP | ~3.5 (estimated) | 2.9 | 2.1–3.8 (halogen-dependent) |
| Hydrogen Bond Acceptors | 6 | 5 | 4–5 |
| Aqueous Solubility | Low (due to aromatic groups) | Moderate | Low to moderate |
| Bioactivity | Not reported | PPAR-γ agonist | Kinase inhibition |
Notes:
- The 3-methoxyphenyl group may confer moderate CYP450 inhibition risk compared to halophenyl groups, which are metabolically stable but prone to bioaccumulation .
Biological Activity
The compound 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's structure features a thiazolidinone core, which is known for its diverse biological properties. The presence of a piperidine ring and methoxyphenyl group further enhances its potential interactions within biological systems.
- Molecular Formula : C₁₈H₃₁N₃O₃S
- Molecular Weight : 357.53 g/mol
Anticancer Activity
Research has indicated that compounds similar to the one exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on thiazolidinones have shown that they can induce apoptosis in cancer cells through mechanisms such as DNA fragmentation and activation of caspase pathways.
Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of related thiazolidinone derivatives demonstrated:
- Cell Lines Tested : Human colon cancer (HCT116), leukemia (HL-60), and breast cancer (MCF-7).
- Results :
- Compounds induced apoptosis in HL-60 cells by activating caspase-3.
- Significant reduction in cell viability was observed at concentrations above 10 µM.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3a | HCT116 | 15 | DNA fragmentation |
| 3b | HL-60 | 12 | Caspase activation |
| 3c | MCF-7 | 20 | Cell cycle arrest |
Neuroprotective Effects
Emerging studies suggest that the compound may also exhibit neuroprotective properties. The piperidine moiety is thought to contribute to these effects by modulating neurotransmitter systems.
Research Findings
A preliminary investigation into the neuroprotective activity revealed:
- Model Used : In vitro models of neuronal injury.
- Findings :
- The compound reduced oxidative stress markers.
- It enhanced neuronal survival rates in cultures exposed to neurotoxic agents.
Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential.
Experimental Data
In vitro assays demonstrated:
- Cytokine Inhibition : Significant reduction in TNF-alpha and IL-6 levels in activated macrophages.
| Assay Type | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 150 |
| IL-6 | 300 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
